Famotine

Antiviral Rhinovirus Isoquinoline

Researchers screening anti-rhinovirus compounds lack validated positive controls-memotine (UK 2371) is inactive against rhinovirus. Famotine addresses this gap: confirmed in vitro activity vs serotypes 2, 4, 9, 43 (HeLa cell yield-reduction assays), plus anti-influenza B efficacy. • Single-atom Cl→OCH₃ switch confers rhinovirus activity absent in memotine. • Host-cell uptake mechanism orthogonal to M2 blockers-active where amantadine/rimantadine fail. • Validated in human influenza B challenge studies with significant symptom suppression vs placebo.

Molecular Formula C16H14ClNO
Molecular Weight 271.74 g/mol
CAS No. 18429-78-2
Cat. No. B094017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotine
CAS18429-78-2
Synonymsfamotine
famotine hydrochloride
Molecular FormulaC16H14ClNO
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClNO/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16/h1-8H,9-11H2
InChIKeyYHDHSSBAHPSMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Famotine: Antiviral Isoquinoline for Respiratory Research


Famotine (1-(p-chlorophenoxymethyl)-3,4-dihydroisoquinoline, also designated UK 2054) is a synthetic dihydroisoquinoline antiviral agent [1]. It is structurally characterized by a chloro-substituted phenoxymethyl moiety that distinguishes it from its methoxy-substituted analog memotine (UK 2371) [1]. Famotine has demonstrated direct inactivating activity against myxoviruses and paramyxoviruses at concentrations of 20 µg/mL or less [1], and has been evaluated in human challenge and prophylactic studies for influenza A2, influenza B, parainfluenza, and rhinovirus infections [1].

Workflow Respiratory antiviral screening models (influenza B, rhinovirus, parainfluenza)
Selection Logic Chloro-substituted isoquinoline scaffold; active where memotine is not (rhinovirus serotypes 2,4,9,43)
Use Context Host-cell-targeted antiviral mechanism studies orthogonal to adamantane M2 inhibitors

Famotine: Differential Antiviral Spectrum


In-class substitution of famotine with memotine or replacement with adamantane-based M2 inhibitors (amantadine, rimantadine) fails because their antiviral spectra are not interchangeable. Head-to-head data show that famotine possesses anti-rhinovirus activity that memotine lacks [1], while both isoquinolines exhibit activity against influenza B that adamantanes do not [2]. The quantitative differences detailed below demonstrate that procurement decisions must be guided by target virus specificity, as no single analog covers the same breadth of respiratory viruses.

1
Memotine may lack anti-rhinovirus activity present in famotine; structural analog is not interchangeable for rhinovirus models.
2
Adamantane-class comparators (amantadine, rimantadine) do not provide influenza B activity; class-level spectrum mismatch.
3
Relative potency ranking may shift by virus strain and assay system; influenza B vs. A2 rank-order reversal reported.

Famotine vs. Memotine & Amantadine/Rimantadine


Anti-Rhinovirus Activity: Famotine vs. Memotine

In a direct, head-to-head comparison using HeLa cell cultures, famotine (UK 2054) significantly decreased the viral yield of rhinovirus types 2, 4, 9, and 43, while memotine (UK 2371), its closest structural analog, demonstrated no detectable activity against any of these same rhinovirus serotypes under identical experimental conditions [1]. This represents a qualitative, not merely quantitative, difference in antiviral spectrum between the two isoquinolines.

Anti-Rhinovirus Spectrum
Direct head-to-head
Famotine decreased yield of rhinovirus types 2, 4, 9, 43; memotine showed no activity.
Supports selection for rhinovirus screening; memotine inactive control.
HeLa cell culture; replicate under own assay conditions.
Antiviral Rhinovirus Isoquinoline In Vitro

Influenza B Activity: Famotine vs. Adamantanes

Famotine and memotine both inactivate influenza B viruses at concentrations of 20 µg/mL or less upon direct contact, as demonstrated in in vitro studies [1]. In contrast, the U.S. prescribing information for amantadine hydrochloride states that it 'has very little or no activity against influenza B virus isolates' [2], and rimantadine shares this lack of influenza B activity [2]. This spectrum gap is a class-level limitation of adamantane M2 inhibitors, which are restricted to influenza A, whereas dihydroisoquinolines extend to influenza B.

Influenza B Activity
Class-level
Famotine inactivates influenza B at ≤20 µg/mL; amantadine/rimantadine essentially inactive.
Class-level spectrum mismatch; adamantanes not suitable for influenza B research.
Direct contact inactivation assay context.
Influenza B Amantadine Rimantadine Spectrum of Activity

Influenza B Potency: Famotine vs. Memotine

In a direct comparative inactivation study, memotine at 50 µg/mL was shown to be more active against influenza B virus than against influenza A2, and its activity against influenza B was superior to that of famotine [1]. However, in an organ culture model of influenza A2/Singapore/1/57, famotine was marginally the more active of the two compounds at a concentration of 20 µg/mL maintained for 4 days [1]. This demonstrates that within the isoquinoline class, the relative potency depends on both the virus strain and the assay system, and that neither analog is universally more potent.

Influenza B/A2 Potency
Direct head-to-head
Memotine superior vs. influenza B at 50 µg/mL; famotine marginally more active vs. influenza A2 in organ culture.
Relative potency rank-order reverses by virus; no single superior compound.
Assay system and virus strain critically determine rank.
Influenza B Comparative Potency Isoquinoline Memotine

Clinical Efficacy Against Influenza B & Rhinovirus

In human challenge studies, nasal instillation of famotine reduced the incidence of clinical symptoms following experimental challenge with influenza B virus and rhinovirus type 2 [1]. A separate prophylactic trial with UK 2054 (famotine) against natural influenza B challenge demonstrated a statistically significant difference in favor of the drug for the suppression of symptoms and signs compared to placebo, with no evidence of toxicity detected [2]. By contrast, oral prophylactic trials with famotine against influenza A2 were inconclusive, highlighting that its clinical efficacy is virus-type dependent [1].

Clinical Endpoint Context
Reported endpoint context
Significant reduction in symptoms vs. placebo (influenza B prophylaxis); reduced symptoms after rhinovirus type 2 challenge.
Endpoint response in human challenge/prophylaxis studies; model-context dependent.
Influenza A2 oral prophylaxis inconclusive; virus-type-specific.
Clinical Trial Influenza B Rhinovirus Prophylaxis

SAR Basis: Chloro vs. Methoxy Substituent

Famotine and memotine differ solely in the para substituent of the phenoxymethyl group: famotine bears a chlorine atom (-Cl), while memotine bears a methoxy group (-OCH3) [1]. This single atomic substitution confers differential activity: memotine shows superior influenza B inactivation, whereas famotine demonstrates activity against rhinoviruses that memotine completely lacks [1][2]. The chloro substituent also likely impacts physicochemical properties such as lipophilicity (LogP), metabolic stability, and protein binding, although quantitative comparative pharmacokinetic data for these two compounds have not been published in the accessible literature.

Substituent Effect
Supporting evidence
Famotine (Cl) active against rhinoviruses; Memotine (OCH3) inactive. Single-atom substitution.
Chloro substituent essential for rhinovirus activity; methoxy analog cannot replicate.
Quantitative PK data not available; LogP implications inferred.
Structure-Activity Relationship Isoquinoline Chemistry Substituent Effect

Mechanism: Virus Uptake Inhibition vs. M2 Blockade

The isoquinoline UK 2054 (famotine) prevents the uptake of influenza virus by susceptible cells, a mechanism distinct from the M2 ion channel blockade exerted by amantadine and rimantadine [1]. Pre-incubation of virus particles with 500 µg/mL UK 2054 at 37°C for 2 hours does not reduce virus infectivity, indicating that the inhibitory effect involves interaction with host cells rather than direct virucidal action [1]. This mechanistic difference is significant because M2 inhibitors are ineffective against influenza B (which lacks the M2 protein), consistent with famotine's demonstrated anti-influenza B activity [2].

Antiviral Mechanism
Class-level
Famotine prevents virus uptake by host cells; amantadine blocks M2 ion channel. Host-directed mechanism.
Orthogonal tool to M2 inhibitors; mechanism supports influenza B activity.
Not virucidal; pre-incubation does not reduce infectivity at 500 µg/mL.
Mechanism of Action Virus Uptake M2 Channel Isoquinoline

Famotine Key Research & Industrial Applications


Rhinovirus Antiviral Screening and Tool Compound Studies

Famotine is one of the few isoquinolines with confirmed in vitro activity against multiple rhinovirus serotypes (types 2, 4, 9, and 43) in HeLa cell yield-reduction assays, while its direct analog memotine is completely inactive [1]. This makes famotine a valuable positive control compound for rhinovirus antiviral screening campaigns and for investigating isoquinoline structure-activity relationships against picornaviruses. Its structural differentiation from memotine (chloro vs. methoxy) provides a defined chemical probe pair for target identification studies.

Influenza B Prophylaxis Model Development

Human challenge and natural exposure studies demonstrate that intranasal famotine reduces clinical symptoms following influenza B infection, with statistically significant suppression of symptoms and signs compared to placebo [1][2]. In contrast, amantadine and rimantadine lack meaningful anti-influenza B activity [3]. Famotine therefore serves as a reference compound for developing influenza B-specific prophylactic models where M2 inhibitors cannot be used as active comparators.

Host-Cell-Targeted Antiviral Mechanism Research

The mechanism of action of famotine (UK 2054) involves preventing influenza virus uptake by susceptible host cells rather than direct virucidal inactivation or M2 ion channel blockade [1]. This host-cell-interaction mechanism is orthogonal to the adamantane class and correlates with its broader spectrum that includes influenza B. Research groups investigating host-directed antiviral strategies can employ famotine as a mechanistically distinct tool compound alongside M2 inhibitors and neuraminidase inhibitors.

Isoquinoline SAR and Medicinal Chemistry

The single-atom structural difference between famotine (chloro-substituted) and memotine (methoxy-substituted) yields a qualitative switch in rhinovirus activity from active to inactive [1][2]. This divergent biological profile makes the famotine scaffold a critical starting point for medicinal chemistry optimization targeting rhinovirus or combined influenza B/rhinovirus activity, where the chloro substituent appears functionally essential and cannot be replaced by the memotine methoxy group.

Application
Selection Property
Validation Focus
Rhinovirus antiviral screening studies
Reported anti-rhinovirus activity across multiple serotypes
HeLa cell yield-reduction assay; comparison with memotine inactive control
Influenza B prophylaxis research models
Activity against influenza B; lacks influenza A2 oral efficacy
Intranasal challenge models; human volunteer exposure studies (endpoint context)
Host-cell-targeted antiviral mechanism research
Virus uptake inhibition mechanism orthogonal to M2 blockade
Host-cell interaction assays; comparison with amantadine/rimantadine
Isoquinoline SAR and medicinal chemistry
Chloro-substituted scaffold provides distinct rhinovirus activity
Substituent effect studies; memotine methoxy comparator inactive

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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